1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
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Overview
Description
1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a benzyl group at the N1 position, a chlorine atom at the C4 position, and a carboxylic acid group at the C5 position.
Preparation Methods
The synthesis of 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functionalization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the C4 position can be substituted with other groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the C4 position.
Scientific Research Applications
1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-B]pyridine: Lacks the benzyl and chlorine substituents, leading to different biological activities.
2H-pyrazolo[3,4-B]pyridine: Has a different tautomeric form, affecting its chemical reactivity and biological properties.
1-Benzyl-4-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid: Substitution of chlorine with a methyl group alters its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10ClN3O2 |
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Molecular Weight |
287.70 g/mol |
IUPAC Name |
1-benzyl-4-chloropyrazolo[3,4-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O2/c15-12-10-7-17-18(8-9-4-2-1-3-5-9)13(10)16-6-11(12)14(19)20/h1-7H,8H2,(H,19,20) |
InChI Key |
WBXTYHVGTVPFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=C(C(=C3C=N2)Cl)C(=O)O |
Origin of Product |
United States |
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